

# A Cross-Study Analysis of Celivarone Clinical Trials: MAIA and CORYFEE

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: *Celivarone*

Cat. No.: *B1668370*

[Get Quote](#)

A Comparative Guide for Researchers and Drug Development Professionals

**Celivarone**, a non-iodinated benzofuran derivative structurally related to amiodarone, was investigated as an antiarrhythmic agent for the management of atrial fibrillation (AF) and atrial flutter (AFL).<sup>[1]</sup> Two key clinical trials, MAIA (Maintenance of Sinus Rhythm in Patients with Atrial Fibrillation) and CORYFEE (Conversion of Atrial Fibrillation/Flutter by **Celivarone**), assessed its efficacy and safety in different clinical settings. This guide provides a detailed comparison of these two studies, presenting their methodologies, quantitative outcomes, and the underlying mechanism of action of **Celivarone**.

## At a Glance: MAIA vs. CORYFEE

| Feature            | MAIA Trial                                                                                                                                                                             | CORYFEE Trial                                                                                                                      |
|--------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|
| Objective          | To assess the efficacy of Celivarone in maintaining sinus rhythm post-cardioversion in patients with AF/AFL. <a href="#">[2]</a>                                                       | To evaluate the efficacy of Celivarone for the pharmacological conversion of AF/AFL to sinus rhythm. <a href="#">[2]</a>           |
| Patient Population | 673 patients with AF/AFL who had recently converted to sinus rhythm. <a href="#">[2]</a>                                                                                               | 150 patients with AF/AFL. <a href="#">[2]</a>                                                                                      |
| Primary Outcome    | Time to first AF/AFL relapse.                                                                                                                                                          | Rate of spontaneous conversion to sinus rhythm.                                                                                    |
| Conclusion         | Celivarone did not show a significant difference in time to AF/AFL relapse compared to placebo. However, lower doses (50 mg and 100 mg) showed a reduction in symptomatic recurrences. | Celivarone did not demonstrate a significant difference in the rate of spontaneous conversion to sinus rhythm compared to placebo. |

## Quantitative Data Summary

The following tables summarize the key quantitative data from the MAIA and CORYFEE clinical trials for easy comparison.

**Table 1: MAIA Trial - Efficacy and Safety Outcomes at 3 Months**

| Treatment Group   | Number of Patients | Time to AF/AFL Relapse (vs. Placebo) | Symptomatic AF/AFL Recurrence | Adverse Events (vs. Amiodarone) |
|-------------------|--------------------|--------------------------------------|-------------------------------|---------------------------------|
| Celivarone 50 mg  | -                  | No significant difference            | 26.6% (P = 0.022 vs. Placebo) | Fewer                           |
| Celivarone 100 mg | -                  | No significant difference            | 25.2% (P = 0.018 vs. Placebo) | Fewer                           |
| Celivarone 200 mg | -                  | No significant difference            | -                             | Fewer                           |
| Celivarone 300 mg | -                  | No significant difference            | -                             | Fewer                           |
| Amiodarone 200 mg | -                  | -                                    | -                             | More                            |
| Placebo           | -                  | -                                    | 40.5%                         | Fewer                           |

Data for the number of patients in each **Celivarone** and the placebo and amiodarone arms were not explicitly provided in the source material.

## Table 2: CORYFEE Trial - Efficacy Outcomes

| Treatment Group   | Number of Patients | Rate of Spontaneous Conversion to Sinus Rhythm (vs. Placebo) |
|-------------------|--------------------|--------------------------------------------------------------|
| Celivarone 300 mg | -                  | No significant difference                                    |
| Celivarone 600 mg | -                  | No significant difference                                    |
| Placebo           | -                  | -                                                            |

Data for the number of patients in each **Celivarone** and the placebo arms were not explicitly provided in the source material.

## Experimental Protocols

### MAIA Trial Methodology

The MAIA trial was a randomized, double-blind, placebo-controlled study.

- Patient Selection: The study enrolled 673 patients who had a recent history of atrial fibrillation or atrial flutter and had been successfully converted to normal sinus rhythm.
- Randomization and Blinding: Patients were randomly assigned to one of six treatment groups: **Celivarone** (50, 100, 200, or 300 mg once daily), amiodarone (200 mg daily, with a 600 mg loading dose for 10 days), or placebo. The trial was conducted in a double-blind fashion.
- Treatment Duration: The treatment period was for 3 months.
- Primary Endpoint Assessment: The primary efficacy endpoint was the time to the first recurrence of AF/AFL, which was monitored throughout the 3-month follow-up period.
- Secondary Endpoint Assessment: Secondary endpoints included the incidence of symptomatic AF/AFL recurrences and the safety and tolerability of the treatments.

### CORYFEE Trial Methodology

The CORYFEE trial was a randomized, double-blind, placebo-controlled study.

- Patient Selection: The study enrolled 150 patients who were currently experiencing atrial fibrillation or atrial flutter.
- Randomization and Blinding: Patients were randomly assigned to receive a single oral dose of **Celivarone** (300 mg or 600 mg) or a placebo. The study was double-blinded.
- Treatment Duration: The treatment period was for 2 days.
- Primary Endpoint Assessment: The primary endpoint was the rate of spontaneous conversion to sinus rhythm within the treatment period, which was assessed through continuous electrocardiographic monitoring.

## Mandatory Visualizations

### Celivarone's Mechanism of Action

**Celivarone** exerts its antiarrhythmic effects by blocking multiple ion channels involved in the cardiac action potential. This multi-channel blockade contributes to its classification as a Class I, II, III, and IV antiarrhythmic agent.







[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Celivarone - Wikipedia [en.wikipedia.org]
- 2. Celivarone for maintenance of sinus rhythm and conversion of atrial fibrillation/flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Cross-Study Analysis of Celivarone Clinical Trials: MAIA and CORYFEE]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668370#cross-study-analysis-of-celivarone-clinical-trial-data-maia-coryfee]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)